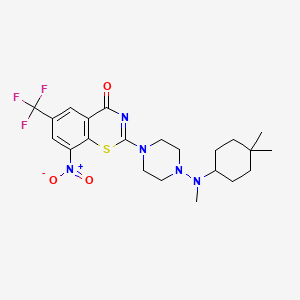

Antitubercular agent-38

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H28F3N5O3S |

|---|---|

Molecular Weight |

499.6 g/mol |

IUPAC Name |

2-[4-[(4,4-dimethylcyclohexyl)-methylamino]piperazin-1-yl]-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one |

InChI |

InChI=1S/C22H28F3N5O3S/c1-21(2)6-4-15(5-7-21)27(3)29-10-8-28(9-11-29)20-26-19(31)16-12-14(22(23,24)25)13-17(30(32)33)18(16)34-20/h12-13,15H,4-11H2,1-3H3 |

InChI Key |

DCMWXYICNKPHGF-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(CC1)N(C)N2CCN(CC2)C3=NC(=O)C4=C(S3)C(=CC(=C4)C(F)(F)F)[N+](=O)[O-])C |

Origin of Product |

United States |

Foundational & Exploratory

Structure-Activity Relationship (SAR) Studies of Novel Antitubercular Agents: A Technical Guide

Disclaimer: Publicly available scientific literature and databases do not contain specific information on a compound designated as "Antitubercular agent-38." This suggests that it may be an internal project code not yet disclosed to the public. Therefore, this guide provides a comprehensive overview of the structure-activity relationship (SAR) analysis of a representative class of novel antitubercular agents—indole-2-carboxamides—to serve as a detailed template for researchers, scientists, and drug development professionals. The principles and methodologies described herein are broadly applicable to the SAR study of any antitubercular drug candidate.

Tuberculosis (TB) continues to be a major global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis.[1][2] This has intensified the search for new antitubercular drugs with novel mechanisms of action.[1] A crucial component of this search is the systematic investigation of the structure-activity relationship (SAR), which links the chemical structure of a compound to its biological activity.[2] This guide delves into the core aspects of SAR studies for novel antitubercular agents, using indolecarboxamide derivatives as a case study.

Core Scaffold and Rationale

The indole-2-carboxamide scaffold has been identified as a promising starting point for the development of potent antitubercular agents.[1] Initial high-throughput screening efforts identified an indole-2-carboxamide analog as a highly potent compound, prompting further chemical modifications to establish a preliminary body of SARs.[1] The primary goal of these modifications is to enhance potency against replicating Mycobacterium tuberculosis, improve activity against resistant strains, and maintain a low toxicity profile.

Quantitative Structure-Activity Relationship Data

The following table summarizes the SAR data for a series of indole-2-carboxamide analogs. Modifications were made to different positions of the indole scaffold and the carboxamide moiety to probe the effect on antitubercular activity.

| Compound ID | R1 Substitution (Indole N1) | R2 Substitution (Indole C5) | Amide Moiety | MIC against M. tuberculosis H37Rv (µM) | Selectivity Index (SI) |

| Parent Compound | H | H | Phenyl | > 50 | - |

| Analog 3 | H | Cl | 4-Chlorophenyl | 0.5 | > 20 |

| Analog 12 | CH₃ | Cl | 4-(Trifluoromethyl)phenyl | 0.05 | > 200 |

| Analog 13 | CH₃ | F | 4-(Trifluoromethyl)phenyl | 0.08 | > 150 |

| Analog 14 | C₂H₅ | Cl | 4-(Trifluoromethyl)phenyl | 0.12 | > 100 |

| Analog 15 | CH₃ | Cl | 3-Chlorophenyl | 1.2 | > 10 |

| Analog 16 | CH₃ | Cl | Phenyl | 2.5 | > 5 |

Key SAR Insights:

-

Substitution at R1 (Indole N1): Alkylation at the N1 position with small alkyl groups like methyl (CH₃) or ethyl (C₂H₅) generally enhances potency.

-

Substitution at R2 (Indole C5): The presence of a halogen, particularly chlorine (Cl), at the C5 position is crucial for high activity.

-

Amide Moiety: A 4-substituted phenyl ring on the amide nitrogen is preferred. Electron-withdrawing groups, such as trifluoromethyl (CF₃), at the para-position of the phenyl ring significantly increase potency.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of SAR findings.

3.1. In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)

This assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.

-

Bacterial Culture: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80.

-

Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

-

Assay Procedure:

-

In a 96-well microplate, serial dilutions of the test compounds are prepared in 7H9 broth.

-

A standardized inoculum of M. tuberculosis H37Rv is added to each well.

-

The plates are incubated at 37°C for 5-7 days.

-

Following incubation, a mixture of Alamar Blue and 10% Tween 80 is added to each well.

-

Plates are re-incubated for 24 hours.

-

-

Data Analysis: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

3.2. Cytotoxicity Assay (Vero Cells)

This assay assesses the toxicity of the compounds against a mammalian cell line to determine the selectivity index.

-

Cell Culture: Vero cells (African green monkey kidney epithelial cells) are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.

-

Assay Procedure:

-

Vero cells are seeded in a 96-well plate and incubated for 24 hours to allow for cell attachment.

-

The medium is replaced with fresh medium containing serial dilutions of the test compounds.

-

Plates are incubated for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

-

Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT or resazurin assay.

-

Data Analysis: The concentration that inhibits 50% of cell growth (IC₅₀) is calculated. The Selectivity Index (SI) is then determined as the ratio of IC₅₀ to MIC.

Visualization of Experimental Workflow and Logical Relationships

The following diagrams illustrate the typical workflow for antitubercular drug screening and the logical relationship in SAR studies.

Caption: Workflow for antitubercular drug discovery and development.

Caption: Logical relationship in SAR studies of antitubercular agents.

Conclusion

The SAR studies of the indole-2-carboxamide series have led to the identification of highly potent antitubercular agents, with compounds 12-14 showing exceptional activity in the low nanomolar range and high selectivity indices.[1] These findings underscore the importance of systematic structural modifications in optimizing lead compounds. Future work will likely focus on further refining the ADME (absorption, distribution, metabolism, and excretion) properties of these potent analogs and evaluating their efficacy in in vivo models of tuberculosis. The principles and workflows outlined in this guide provide a robust framework for the continued discovery and development of novel antitubercular therapies.

References

- 1. Preliminary structure-activity relationships and biological evaluation of novel antitubercular indolecarboxamide derivatives against drug-susceptible and drug-resistant Mycobacterium tuberculosis strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SAR analysis of new anti-TB drugs currently in pre-clinical and clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Activity of Benzothiazinone Derivatives Against Mycobacterium tuberculosis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro activity of a promising class of antitubercular agents known as Benzothiazinones (BTZs). While specific quantitative data for the compound designated "Antitubercular agent-38" is not publicly available, this document will focus on the well-characterized members of the BTZ class, such as BTZ043 and PBTZ169, to provide a comprehensive understanding of their potent anti-mycobacterial properties.

Core Findings: Potent In Vitro Efficacy

Benzothiazinone derivatives have demonstrated exceptional potency against Mycobacterium tuberculosis in vitro, with Minimum Inhibitory Concentration (MIC) values often in the nanomolar range. This high level of activity holds true for both drug-susceptible and multidrug-resistant (MDR) strains of M. tuberculosis.

Quantitative Data Summary

The following table summarizes the in vitro activity of representative Benzothiazinone compounds against M. tuberculosis H37Rv.

| Compound | MIC (μg/mL) | MIC (nM) | Reference Strain |

| BTZ043 | ~0.001 | ~2.3 | M. tuberculosis H37Rv |

| PBTZ169 | <0.004 (μM) | <4 | M. tuberculosis H37Rv |

Note: The data presented above is for well-characterized Benzothiazinone derivatives and serves as a reference for the expected potency of this class of compounds.

Mechanism of Action: Inhibition of Cell Wall Synthesis

Benzothiazinones exert their bactericidal effect through a novel mechanism of action, targeting a crucial enzyme in the mycobacterial cell wall synthesis pathway.

BTZs are pro-drugs that are activated within the mycobacterium. The activated form covalently binds to and inhibits the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). This enzyme is essential for the biosynthesis of decaprenylphosphoryl-arabinose (DPA), a precursor for the arabinan domains of arabinogalactan and lipoarabinomannan, which are critical components of the mycobacterial cell wall. Inhibition of DprE1 disrupts cell wall formation, leading to cell lysis and bacterial death.

Mechanism of action of Benzothiazinones in M. tuberculosis.

Experimental Protocols

The following sections detail the standard methodologies used to assess the in vitro activity of Benzothiazinone derivatives against M. tuberculosis.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of a compound is the lowest concentration that prevents visible growth of a microorganism. A common method for determining the MIC of antitubercular agents is the microplate-based Alamar Blue assay.

Protocol:

-

Preparation of Bacterial Inoculum: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and Tween 80 to mid-log phase. The culture is then diluted to a standardized concentration.

-

Compound Dilution: The test compound is serially diluted in a 96-well microplate.

-

Inoculation: The standardized bacterial inoculum is added to each well of the microplate containing the diluted compound.

-

Incubation: The microplate is incubated at 37°C for a specified period, typically 5-7 days.

-

Addition of Alamar Blue: A solution of Alamar Blue is added to each well.

-

Result Interpretation: After further incubation, a color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound at which no color change is observed.

Workflow for MIC determination using the Alamar Blue assay.

DprE1 Enzyme Inhibition Assay

To confirm the mechanism of action, an in vitro assay measuring the inhibition of the DprE1 enzyme can be performed.

Protocol:

-

Recombinant Enzyme Expression and Purification: The gene encoding DprE1 from M. tuberculosis is cloned and expressed in a suitable host (e.g., E. coli), and the recombinant enzyme is purified.

-

Assay Reaction: The purified DprE1 enzyme is incubated with its substrate, decaprenylphosphoryl-β-D-ribose (DPR), in the presence of various concentrations of the test compound.

-

Detection of Product Formation: The formation of the product, decaprenylphosphoryl-2-keto-β-D-ribose (DPR-O), is monitored. This can be done using various methods, such as spectrophotometry or chromatography.

-

IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.

Conclusion

Benzothiazinone derivatives represent a highly potent class of antitubercular agents with a novel mechanism of action. Their low nanomolar in vitro activity against M. tuberculosis, including drug-resistant strains, underscores their potential as valuable candidates for the development of new tuberculosis therapies. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of these promising compounds. While specific data for "this compound" remains to be published, the extensive research on the BTZ class provides a strong foundation for its potential efficacy.

Target Identification and Validation for Antitubercular Agent: A Technical Guide on Isoniazid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target identification and validation process for the frontline antitubercular agent, Isoniazid (INH). INH serves here as a well-characterized example to illustrate the key methodologies and data interpretation involved in elucidating the mechanism of action of novel antitubercular compounds.

Executive Summary

Isoniazid is a cornerstone of tuberculosis (TB) therapy and has been in clinical use for decades.[1] It is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[2][3] The activated form of INH primarily targets the enoyl-acyl carrier protein reductase, InhA, a key enzyme in the fatty acid synthase-II (FAS-II) system responsible for mycolic acid biosynthesis.[4][5] Inhibition of InhA disrupts the integrity of the mycobacterial cell wall, leading to bacterial cell death.[6][7] This guide details the pivotal experiments and data that have solidified InhA as the primary target of INH and validated its role in the drug's potent antimycobacterial activity.

Target Identification

The identification of InhA as the primary target of Isoniazid was the culmination of genetic and biochemical studies.

-

Genetic Studies: Initial insights came from the characterization of INH-resistant Mycobacterium tuberculosis strains. Mutations in the katG gene, responsible for activating INH, were frequently observed in resistant isolates.[2] Furthermore, mutations in the inhA gene were also found to confer resistance, suggesting it was the target of the activated drug.[8] Overexpression of wild-type InhA in M. smegmatis led to increased resistance to INH, further implicating InhA as the direct target.[8]

-

Biochemical Studies: The activated form of INH is an isonicotinic acyl radical which, upon coupling with NAD+, forms an INH-NAD adduct.[2] This adduct was shown to be a potent inhibitor of purified InhA, directly demonstrating the drug-target interaction.[6] Affinity chromatography using INH-NAD and INH-NADP adducts coupled to a solid support successfully pulled down InhA from M. tuberculosis lysates, confirming it as a primary binding partner.[8]

Quantitative Data Summary

The following tables summarize key quantitative data for Isoniazid's activity.

Table 1: In Vitro Activity of Isoniazid

| Parameter | Organism/Enzyme | Value | Reference |

| MIC | M. tuberculosis H37Rv | 0.3 µg/mL | [9] |

| MIC Range | INH-resistant M. tuberculosis (inhA mutations) | 0.25–2 µg/mL | [10] |

| IC50 | InhA Enzyme Inhibition | Not explicitly found | |

| IC50 | HepG2 cell cytotoxicity (72h) | > 25 µM | [11] |

Table 2: In Vivo Efficacy of Isoniazid in Mouse Models

| Mouse Model | Dosing Regimen | Efficacy Endpoint | Result | Reference |

| Aerosol Infection | 25, 50, 75, 100 mg/kg (gavage, 5 days/week, 4 weeks) | Reduction in lung and spleen CFU | No significant dose-response observed | [12] |

| Aerosol Infection | 5-9 mg/kg (aerosol) | Reduction in lung CFU | Complete recovery after 28 days | [13] |

| Aerosol Infection | 0, 3, 10, 30, or 90 mg/kg (oral, 6 days/week, 1-2 weeks) | Reduction in lung CFU | Dose-dependent reduction in CFU | [14] |

Experimental Protocols

Detailed methodologies for key experiments in the target validation of Isoniazid are provided below.

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis.

-

Bacterial Culture: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80 to an optical density (OD600) of 0.6-0.8.

-

Compound Preparation: The test compound (e.g., Isoniazid) is serially diluted in a 96-well microplate.

-

Inoculation: The bacterial culture is diluted and added to each well to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: The plates are incubated at 37°C for 7-14 days.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. Growth can be assessed visually or by using a growth indicator like resazurin.[15]

This assay measures the direct inhibitory effect of a compound on the InhA enzyme.

-

Protein Expression and Purification: Recombinant M. tuberculosis InhA is overexpressed in E. coli and purified using affinity chromatography.

-

Assay Reaction: The assay is performed in a 96-well plate containing the purified InhA enzyme, its substrate (2-trans-enoyl-AcpM), and NADH in a suitable buffer.

-

Compound Addition: The test compound is added to the wells at various concentrations.

-

Reaction Monitoring: The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.

This protocol assesses the therapeutic efficacy of a compound in an animal model of TB infection.

-

Infection: BALB/c mice are infected with a low-dose aerosol of M. tuberculosis H37Rv.

-

Treatment: Treatment with the test compound (e.g., Isoniazid) is initiated at a defined time point post-infection (e.g., 2-4 weeks). The compound is administered daily or multiple times per week via an appropriate route (e.g., oral gavage, aerosol).[12][13][14]

-

Monitoring: The body weight and clinical signs of the mice are monitored throughout the experiment.

-

Efficacy Assessment: At the end of the treatment period, mice are euthanized, and the lungs and spleens are aseptically removed. The organs are homogenized, and serial dilutions are plated on Middlebrook 7H11 agar to determine the number of viable bacteria (colony-forming units, CFU).

-

Data Analysis: The reduction in CFU in the treated groups is compared to the untreated control group to determine the efficacy of the compound.

Visualizations

The following diagrams illustrate the key pathways and workflows involved in the target identification and validation of Isoniazid.

References

- 1. PharmGKB Summary: Isoniazid Pathway, Pharmacokinetics (PK) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoniazid - Wikipedia [en.wikipedia.org]

- 3. journals.ekb.eg [journals.ekb.eg]

- 4. biorxiv.org [biorxiv.org]

- 5. mdpi.com [mdpi.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Mechanism of action of Isoniazid_Chemicalbook [chemicalbook.com]

- 8. Proteome-wide Profiling of Isoniazid Targets in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. portlandpress.com [portlandpress.com]

- 10. atsjournals.org [atsjournals.org]

- 11. In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 13. Studies of the Specific Activity of Aerosolized Isoniazid against Tuberculosis in a Mouse Model [mdpi.com]

- 14. Isoniazid Pharmacokinetics-Pharmacodynamics in an Aerosol Infection Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Whole-Cell Screening-Based Identification of Inhibitors against the Intraphagosomal Survival of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to DprE1 Inhibition by Novel Benzothiazinones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibition of Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) by a promising class of antitubercular agents: novel benzothiazinones (BTZs). DprE1 is a critical enzyme in the biosynthetic pathway of essential mycobacterial cell wall components, arabinogalactan and lipoarabinomannan, making it a prime target for drug development against Mycobacterium tuberculosis (Mtb).[1][2] This document details the mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the core concepts to aid in research and development efforts.

Mechanism of Action: Covalent Inhibition of DprE1

Benzothiazinones are prodrugs that require activation to exert their inhibitory effect on DprE1.[3][4] The mechanism involves the following key steps:

-

Enzymatic Reduction: The defining feature of many potent BTZs is an 8-nitro group.[1] This group is reduced by the flavin adenine dinucleotide (FAD) cofactor within the DprE1 active site, which cycles between its oxidized (FAD) and reduced (FADH₂) states during its catalytic activity.[3][5] This reduction transforms the nitro group into a highly reactive nitroso derivative.[3][6]

-

Covalent Adduct Formation: The electrophilic nitroso intermediate then forms a covalent bond with a crucial cysteine residue (Cys387 in Mtb DprE1) in the enzyme's active site.[5][6][7]

-

Enzyme Inactivation: This covalent modification, specifically the formation of a semimercaptal adduct, irreversibly inactivates DprE1, blocking its function.[3][5]

-

Disruption of Arabinan Synthesis: The inactivation of DprE1 halts the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), a critical precursor for arabinan synthesis.[5][6][8] This disruption of cell wall biosynthesis ultimately leads to bacterial death.[8][9]

This unique mechanism-based, covalent inhibition explains the remarkable potency of BTZs against both drug-susceptible and drug-resistant strains of Mtb.[5][6]

Caption: DprE1 Inhibition Pathway by Benzothiazinones.

Quantitative Data on Benzothiazinone Activity

The potency of novel benzothiazinones has been extensively characterized through various in vitro and in silico methods. The following tables summarize key quantitative data for prominent BTZ compounds and their analogs.

Table 1: In Vitro Activity of Key Benzothiazinones against M. tuberculosis

| Compound | MIC against Mtb H37Rv (mg/L) | IC₅₀ against DprE1 (µM) | Reference(s) |

| BTZ043 | 0.001 | 4.5 | [5][8][10] |

| PBTZ169 (Macozinone) | ~0.001 | Not specified | [9][11][12] |

| TBA-7371 | Not specified | Not specified | [9][11] |

| TZY-5-84 | 0.014 - 0.015 | Not specified | [12] |

| BTZ045 (Amino-derivative) | >0.5 (500x less active) | 11.0 | [5][8] |

| BTZ046 (Hydroxylamine-derivative) | >5 (5000x less active) | 19.7 | [5][8] |

| Compound 11326127 (sPBTZ) | Not specified | Efficiently inhibited | [7] |

| Compound 11626091 (sPBTZ) | Good activity | Efficiently inhibited | [7] |

MIC: Minimum Inhibitory Concentration; IC₅₀: Half-maximal Inhibitory Concentration; sPBTZ: sulfanyl-piperazino Benzothiazinone.

Table 2: In Silico Binding Affinities of BTZ Analogs to DprE1

| Compound | Covalent Docking Score (kcal/mol) | MM-GBSA ΔGbinding (kcal/mol) | Reference(s) |

| PBTZ169 (Reference) | < -9.0 | -49.8 | [9][11] |

| PubChem-155-924-621 | < -9.0 | -77.2 | [9][11] |

| PubChem-127-032-794 | < -9.0 | -74.3 | [9][11] |

| PubChem-155-923-972 | < -9.0 | -65.4 | [9][11] |

MM-GBSA: Molecular Mechanics/Generalized Born Surface Area; ΔGbinding: Binding Free Energy.

Experimental Protocols

This section provides a generalized methodology for key experiments used to characterize DprE1 inhibitors. Specific parameters may need optimization based on laboratory conditions and specific compounds.

3.1 DprE1 Inhibition Assay (DCPIP-Based Spectrophotometric Assay)

This assay measures the enzymatic activity of DprE1 by monitoring the reduction of the electron acceptor 2,6-dichlorophenolindophenol (DCPIP).

-

Principle: DprE1 oxidizes its substrate, decaprenylphosphoryl-β-D-ribose (DPR), and transfers the electrons to an acceptor. In vitro, DCPIP can serve as an artificial electron acceptor, which changes from blue (oxidized) to colorless (reduced) upon accepting electrons. The rate of this color change is proportional to DprE1 activity.[5]

-

Materials:

-

Purified DprE1 enzyme

-

DPR substrate

-

DCPIP solution

-

Test inhibitors (dissolved in DMSO)

-

Assay buffer (e.g., phosphate buffer with detergent like Tween-80)

-

96-well microplates

-

Spectrophotometer

-

-

Procedure:

-

Prepare serial dilutions of the test inhibitor in the assay buffer.

-

In a 96-well plate, add the assay buffer, the inhibitor solution, and the purified DprE1 enzyme.

-

Incubate the enzyme-inhibitor mixture for a defined period (e.g., 7-10 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.[5]

-

Initiate the reaction by adding the DPR substrate and DCPIP solution to each well.

-

Immediately begin monitoring the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time using a plate reader.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

3.2 Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of a compound that prevents visible growth of Mtb.

-

Principle: Mtb is exposed to serial dilutions of the test compound in a suitable growth medium. After incubation, the presence or absence of bacterial growth is assessed.

-

Materials:

-

M. tuberculosis H37Rv strain

-

7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and a detergent (e.g., Tween-80)

-

Test inhibitors

-

96-well microplates

-

Resazurin solution (for viability assessment)

-

-

Procedure:

-

Prepare a standardized inoculum of Mtb H37Rv from a mid-log phase culture.

-

Prepare two-fold serial dilutions of the test compounds in 7H9 broth directly in the 96-well plates.

-

Add the Mtb inoculum to each well. Include positive (no drug) and negative (no bacteria) controls.

-

Seal the plates and incubate at 37°C for a specified period (e.g., 7-14 days).

-

Assess growth. This can be done visually or by adding a viability indicator like resazurin (alamarBlue), which changes color in the presence of metabolically active cells.

-

The MIC is defined as the lowest drug concentration at which no visible growth (or no color change) is observed.

-

Caption: Workflow for DprE1 Inhibitor Characterization.

Conclusion and Future Directions

Novel benzothiazinones represent one of the most advanced classes of new antitubercular agents, with compounds like Macozinone (PBTZ169) and BTZ043 progressing into clinical studies.[1][9] Their potent, targeted, and covalent mechanism of action makes them highly effective against Mtb. The data and protocols presented in this guide offer a foundational resource for researchers working to discover and optimize the next generation of DprE1 inhibitors. Future efforts should focus on exploring structure-activity relationships to enhance potency, improve pharmacokinetic properties, and mitigate any potential off-target effects.[2][7] The development of non-covalent inhibitors and BTZ analogs that do not rely on a nitro group for activation also represents a promising avenue for overcoming potential resistance mechanisms and improving safety profiles.[1][6]

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Benzothiazinones Kill Mycobacterium tuberculosis by Blocking Arabinan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzothiazinone analogs as Anti-Mycobacterium tuberculosis DprE1 irreversible inhibitors: Covalent docking, validation, and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Benzothiazinone analogs as Anti-Mycobacterium tuberculosis DprE1 irreversible inhibitors: Covalent docking, validation, and molecular dynamics simulations | PLOS One [journals.plos.org]

- 12. In vitro and in vivo antimicrobial activities of a novel piperazine-containing benzothiazinones candidate TZY-5-84 against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis and Evaluation of Novel Arylcarboxamide Derivatives as Potent Antitubercular Agents

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB) remains a formidable global health challenge, necessitating the development of novel therapeutic agents to combat drug-resistant strains of Mycobacterium tuberculosis. This document provides detailed protocols for the synthesis and biological evaluation of a series of arylcarboxamide derivatives, which have demonstrated significant antitubercular activity. These compounds were rationally designed based on the structure of the mycobacterial membrane protein large 3 (MmpL3), a crucial transporter for mycolic acids and a promising drug target. The protocols outlined below are based on the successful synthesis and evaluation of potent MmpL3 inhibitors, offering a valuable resource for researchers engaged in the discovery of new antitubercular drugs.

Data Presentation

The following tables summarize the in vitro antitubercular activity and cytotoxicity of key synthesized arylcarboxamide analogs.

Table 1: In Vitro Antitubercular Activity of Arylcarboxamide Derivatives against M. tuberculosis H37Rv

| Compound ID | Structure | MIC (μM) |

| 8i | 2-(4-chlorophenyl)-N-(4-pentylphenyl)quinoline-4-carboxamide | 9.97 |

| 13c | N-(4-butylphenyl)-1-naphthamide | 6.55 |

| 13d | N-(4-pentylphenyl)-1-naphthamide | 7.11 |

| 18b | 4-(4-chlorophenyl)-N-(4-pentylphenyl)thiazole-2-carboxamide | 9.82 |

| Ethambutol | (Reference Drug) | 4.89 |

MIC: Minimum Inhibitory Concentration required to inhibit the growth of M. tuberculosis H37Rv.

Table 2: Cytotoxicity of Selected Potent Compounds against Vero Cells

| Compound ID | CC₅₀ (μM) |

| 8i | > 100 |

| 13c | > 100 |

| 13d | > 100 |

| 18b | > 100 |

CC₅₀: 50% Cytotoxic Concentration.

Experimental Protocols

General Synthesis Protocol for Arylcarboxamide Derivatives

The synthesis of the target arylcarboxamide analogs is achieved through a straightforward amidation reaction between a carboxylic acid and an aniline derivative.

Materials and Reagents:

-

Appropriate aryl carboxylic acid (e.g., 1-naphthoic acid, 2-(4-chlorophenyl)quinoline-4-carboxylic acid)

-

Substituted aniline (e.g., 4-butylaniline, 4-pentylaniline)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM) or other suitable solvent

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Dissolve the aryl carboxylic acid (1.0 equivalent) and the substituted aniline (1.0 equivalent) in dry DCM in a round-bottom flask.

-

Add DMAP (0.1 equivalents) to the solution.

-

Slowly add a solution of DCC (1.1 equivalents) in DCM to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired arylcarboxamide.

-

Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against M. tuberculosis H37Rv.

Materials and Reagents:

-

Synthesized compounds

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

Alamar Blue reagent

-

96-well microplates

Procedure:

-

Prepare serial dilutions of the test compounds in a 96-well microplate.

-

Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.

-

Include positive (drug-free) and negative (no bacteria) controls.

-

Incubate the plates at 37 °C for 5-7 days.

-

After incubation, add Alamar Blue reagent to each well.

-

Incubate for an additional 24 hours.

-

Determine the MIC by observing the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Visualizations

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the arylcarboxamide analogs.

Caption: General workflow for the synthesis and purification of arylcarboxamide analogs.

Proposed Mechanism of Action: MmpL3 Inhibition

The synthesized arylcarboxamides are proposed to inhibit the MmpL3 transporter, which is essential for the transport of mycolic acids, key components of the mycobacterial cell wall.

Caption: Proposed mechanism of MmpL3 inhibition by arylcarboxamide analogs.

Application Notes & Protocols: In Vitro Efficacy Testing of Antitubercular Agent-38

Audience: Researchers, scientists, and drug development professionals.

Introduction: The discovery and development of new antitubercular agents are critical to combating the global threat of tuberculosis (TB), especially with the rise of drug-resistant strains. A robust and systematic in vitro evaluation is the foundational step in characterizing the efficacy and safety profile of any new chemical entity. These application notes provide detailed protocols for a panel of essential in vitro assays to determine the antitubercular potential of a novel compound, designated here as "Antitubercular agent-38". The assays are designed to assess its direct activity against Mycobacterium tuberculosis (M.tb), its effectiveness against intracellular bacilli, its potential for synergistic interactions with existing drugs, and its preliminary safety profile.

Determination of Minimum Inhibitory Concentration (MIC)

Application Note: Microplate Alamar Blue Assay (MABA)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The MABA is a widely used, reliable, and low-cost colorimetric assay to determine the MIC of compounds against replicating M.tb. The assay utilizes the redox indicator Alamar Blue (resazurin), which is blue in its oxidized state and turns pink when reduced by metabolically active cells. A blue color in the well indicates bacterial growth inhibition, while a pink color signifies growth. This assay serves as the primary screen to quantify the potency of this compound.

Experimental Protocol: MABA

-

Preparation of M.tb Inoculum:

-

Grow M.tb H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.05% Tween 80 to mid-log phase.

-

Adjust the turbidity of the culture to a McFarland standard of 1.0.

-

Dilute this suspension 1:50 in 7H9 broth to prepare the final inoculum.

-

-

Plate Setup:

-

Using a sterile 96-well microplate, add 100 µL of sterile 7H9 broth to wells in columns 2 through 12.

-

Add 200 µL of this compound (at the highest desired concentration) to the wells in column 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, up to column 10. Discard 100 µL from column 10.

-

Column 11 serves as the drug-free growth control (no agent). Column 12 serves as a media-only blank control (no bacteria).

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared M.tb inoculum to wells in columns 1 through 11.

-

Seal the plate with paraffin film and incubate at 37°C for 7 days.

-

-

Assay Readout:

-

After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% sterile Tween 80 to each well.

-

Re-incubate the plate at 37°C for 24 hours.

-

Record the results. The MIC is the lowest concentration of this compound that prevents the color change from blue to pink.

-

Intracellular Activity Assessment

Application Note: Macrophage Infection Model

M.tb is an intracellular pathogen that primarily resides within host macrophages. Therefore, evaluating a compound's ability to inhibit bacterial growth within this intracellular environment is crucial for predicting its potential in vivo efficacy. This assay uses a human macrophage-like cell line (e.g., THP-1) infected with M.tb to test the intracellular activity of this compound. Efficacy can be measured by quantifying bacterial viability using a luciferase-expressing M.tb strain, which provides a rapid and highly sensitive readout.

Experimental Protocol: Intracellular Luciferase Assay

-

Macrophage Preparation:

-

Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% FBS.

-

Seed 5 x 10⁴ cells per well in a 96-well plate.

-

Differentiate the monocytes into macrophages by adding Phorbol 12-myristate 13-acetate (PMA) at a final concentration of 25 ng/mL and incubating for 48 hours at 37°C, 5% CO₂.

-

Wash the adherent macrophages with fresh medium to remove PMA.

-

-

Infection:

-

Infect the macrophages with a luciferase-expressing M.tb H37Rv strain at a Multiplicity of Infection (MOI) of 1:1.

-

Incubate for 4 hours to allow phagocytosis.

-

Wash the cells three times with warm PBS to remove extracellular bacteria.

-

-

Compound Treatment:

-

Add fresh culture medium containing serial dilutions of this compound to the infected cells. Include a no-drug control.

-

Incubate the plate for 5 days at 37°C, 5% CO₂.

-

-

Assay Readout:

-

After incubation, lyse the macrophages using a cell lysis buffer (e.g., 0.1% Triton X-100).

-

Transfer the lysate to a white-walled 96-well plate.

-

Add the luciferase substrate and measure the luminescence using a luminometer.

-

Calculate the percent inhibition of intracellular growth relative to the no-drug control. The EC₅₀ (50% effective concentration) can be determined from the dose-response curve.

-

Drug Synergy Testing

Application Note: Checkerboard Assay

Tuberculosis is treated with combination therapy to enhance efficacy and prevent the emergence of resistance. The checkerboard assay is a standard in vitro method to assess the interaction between two antimicrobial agents. This assay can determine if this compound acts synergistically (enhances effect), antagonistically (reduces effect), or indifferently with established anti-TB drugs like isoniazid or rifampicin. The interaction is quantified by calculating the Fractional Inhibitory Concentration Index (FICI).

Experimental Protocol: Checkerboard Assay

-

Plate Setup:

-

Use a 96-well microplate. Serially dilute this compound (Drug A) horizontally (e.g., across columns 1-10).

-

Serially dilute a known anti-TB drug (Drug B, e.g., Isoniazid) vertically (e.g., down rows A-G).

-

This creates a matrix of wells containing unique concentration combinations of both drugs.

-

Include controls for each drug alone (row H for Drug A, column 11 for Drug B) and a drug-free growth control (well H12).

-

-

Inoculation and Incubation:

-

Inoculate all wells (except a media blank) with M.tb H37Rv as described in the MABA protocol.

-

Seal and incubate the plate at 37°C for 7 days.

-

-

Readout and FICI Calculation:

-

Add Alamar Blue and determine the MIC for each drug alone and for every combination.

-

Calculate the FICI using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

-

Interpretation:

-

FICI ≤ 0.5: Synergy

-

0.5 < FICI ≤ 4.0: Indifference

-

FICI > 4.0: Antagonism

-

-

Cytotoxicity Assessment

Application Note: MTT Assay

Before an antimicrobial agent can be considered for further development, its toxicity to mammalian cells must be evaluated. The MTT assay is a standard colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability. This assay determines the concentration of this compound that is toxic to a representative mammalian cell line (e.g., HepG2, a human liver cell line), providing a crucial preliminary safety profile.

Experimental Protocol: MTT Assay

-

Cell Seeding:

-

Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

-

-

Compound Exposure:

-

Add serial dilutions of this compound to the cells. Include a vehicle-only control (e.g., DMSO) and a positive control for toxicity (e.g., doxorubicin).

-

Incubate for 48-72 hours at 37°C, 5% CO₂.

-

-

Assay Readout:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (50% inhibitory concentration) is determined from the dose-response curve.

-

Data Presentation

Quantitative data from the described assays should be summarized for clear comparison and interpretation.

Table 1: In Vitro Activity and Cytotoxicity of this compound

| Assay Type | Target | Cell Line / Strain | Readout Parameter | Result (µg/mL) |

| Potency | Replicating M.tb | M.tb H37Rv | MIC | Value |

| Intracellular Activity | Intracellular M.tb | THP-1 Macrophages | EC₅₀ | Value |

| Cytotoxicity | Mammalian Cells | HepG2 | IC₅₀ | Value |

Table 2: Synergy of this compound with Standard Drugs

| Combination | Strain | FICI Value | Interpretation |

| Agent-38 + Isoniazid | M.tb H37Rv | Value | Synergy/Indifference/Antagonism |

| Agent-38 + Rifampicin | M.tb H37Rv | Value | Synergy/Indifference/Antagonism |

Visualizations and Workflows

Caption: Workflow for in vitro evaluation of a new antitubercular agent.

Caption: Experimental workflow for the Microplate Alamar Blue Assay (MABA).

Caption: Workflow for the intracellular macrophage infection assay.

Caption: Logical diagram of the checkerboard assay for synergy testing.

Application Notes and Protocols: Evaluation of Antitubercular Agent-38 (TBA-38) in Combination Therapies

Audience: Researchers, scientists, and drug development professionals in the field of tuberculosis.

Introduction:

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutic strategies.[1][2][3] Combination therapy is the cornerstone of effective tuberculosis treatment, aiming to enhance efficacy, prevent the emergence of resistance, and shorten treatment duration.[4] This document provides detailed application notes and protocols for the evaluation of a novel hypothetical antitubercular agent, designated TBA-38, in combination with existing first- and second-line anti-TB drugs.

1. Profile of the Hypothetical Antitubercular Agent-38 (TBA-38)

-

Compound Class: Nitroimidazopyran derivative.

-

Hypothetical Mechanism of Action: TBA-38 is a prodrug that requires reductive activation by the deazaflavin-dependent nitroreductase (Ddn) enzyme within M. tuberculosis. Upon activation, it is believed to inhibit a novel enzyme, Mycolyl Transferase B (MT-B), which is essential for the final step of mycolic acid attachment to the arabinogalactan core of the mycobacterial cell wall. This disruption of cell wall synthesis leads to bactericidal activity.[3][5] This mechanism is distinct from that of other cell wall synthesis inhibitors like isoniazid (inhibits mycolic acid synthesis) and ethambutol (inhibits arabinogalactan synthesis), suggesting potential for synergistic interactions.[3][6]

References

Application Notes and Protocols for PK/PD Modeling of Antitubercular Agent-38

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB) remains a global health crisis, necessitating the development of new, more effective therapeutic agents. The successful progression of a novel antitubercular candidate, such as Antitubercular agent-38, from discovery to clinical application is critically dependent on a thorough understanding of its pharmacokinetic and pharmacodynamic (PK/PD) properties. Pharmacokinetics describes the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME), while pharmacodynamics is the study of the drug's effect on the pathogen.[1][2] The integration of these two disciplines in PK/PD modeling is a powerful tool to predict therapeutic efficacy, optimize dosing regimens, and minimize the emergence of drug resistance.[1][3][4]

This document provides a detailed overview of the application of PK/PD modeling to a hypothetical novel antitubercular candidate, "this compound." It outlines essential experimental protocols and data analysis workflows to guide researchers in the preclinical and clinical development of new anti-TB drugs.

Pharmacokinetic/Pharmacodynamic (PK/PD) Core Concepts in Tuberculosis

The primary goal of PK/PD modeling in tuberculosis is to identify a surrogate endpoint that links drug exposure to its antimicrobial effect. For antitubercular agents, the key PK/PD indices that often correlate with efficacy are:

-

Peak Concentration to MIC ratio (Cmax/MIC): The ratio of the maximum plasma concentration of the drug to the Minimum Inhibitory Concentration.

-

Area Under the Curve to MIC ratio (AUC/MIC): The ratio of the total drug exposure over a 24-hour period to the MIC.[1][5]

-

Time above MIC (T>MIC): The percentage of time that the plasma concentration of the drug remains above the MIC.[1]

The determination of which of these indices best predicts the efficacy of this compound is a critical step in its development.

Pharmacokinetic Profiling of this compound

A comprehensive pharmacokinetic assessment is fundamental to understanding the behavior of this compound in vivo. This involves both in vitro and in vivo studies to determine key parameters.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound

| Parameter | Value | Units | Description |

| Molecular Weight | 450.5 | g/mol | The sum of the atomic weights of the atoms in a molecule. |

| Aqueous Solubility | 50 | µg/mL | The maximum concentration of the compound that can dissolve in water. |

| LogP | 2.5 | - | A measure of the lipophilicity of the compound. |

| Plasma Protein Binding | 85 | % | The extent to which the drug binds to proteins in the blood plasma. |

| Half-life (t½) | 8 | hours | The time it takes for the concentration of the drug in the body to be reduced by half. |

| Clearance (CL) | 2.5 | L/hr | The volume of plasma cleared of the drug per unit time. |

| Volume of Distribution (Vd) | 40 | L | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| Bioavailability (F) | 70 | % | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |

Experimental Protocol: In Vivo Pharmacokinetic Study in a Murine Model

This protocol outlines a typical experiment to determine the pharmacokinetic profile of this compound in mice.

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of this compound following a single oral dose in mice.

Materials:

-

This compound

-

Vehicle for administration (e.g., 0.5% methylcellulose)

-

6-8 week old BALB/c mice

-

Oral gavage needles

-

Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system[3][6]

Procedure:

-

Dosing: Administer a single oral dose of this compound (e.g., 25 mg/kg) to a cohort of mice (n=3-5 per time point).

-

Blood Sampling: Collect blood samples via retro-orbital bleeding or tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[7]

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[6]

-

Data Analysis: Plot the plasma concentration versus time data and use pharmacokinetic modeling software (e.g., NONMEM®, Phoenix WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC, t½, CL, and Vd.

Pharmacodynamic Evaluation of this compound

The pharmacodynamic assessment of this compound focuses on its in vitro and in vivo activity against Mycobacterium tuberculosis (Mtb).

Table 2: Hypothetical In Vitro Activity of this compound against Mycobacterium tuberculosis

| Parameter | H37Rv (ATCC 27294) | Clinical Isolate 1 | Clinical Isolate 2 (MDR) | Units |

| MIC | 0.125 | 0.25 | 1 | µg/mL |

| MBC | 0.5 | 1 | 4 | µg/mL |

MDR: Multidrug-Resistant

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the determination of the MIC of this compound against M. tuberculosis using the microplate Alamar Blue assay (MABA).

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of M. tuberculosis.

Materials:

-

This compound

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

96-well microplates

-

Alamar Blue reagent

-

Positive control (e.g., Rifampicin)

-

Negative control (no drug)

Procedure:

-

Drug Preparation: Prepare a serial two-fold dilution of this compound in 7H9 broth in a 96-well plate.

-

Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0, then dilute to the final inoculum size.

-

Inoculation: Inoculate each well of the microplate with the bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 5-7 days.

-

Alamar Blue Addition: Add Alamar Blue reagent to each well and incubate for another 24 hours.

-

Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is the lowest drug concentration that prevents this color change.

PK/PD Modeling and Simulation

The integration of pharmacokinetic and pharmacodynamic data is crucial for predicting the clinical efficacy of this compound. Modeling and simulation can help in dose selection for further studies and in understanding the exposure-response relationship.[2][3]

Experimental Workflow for PK/PD Modeling

Caption: Workflow for Pharmacokinetic/Pharmacodynamic Modeling.

Hypothetical Signaling Pathway Targeted by this compound

Many modern antitubercular drug discovery efforts focus on novel cellular targets. Let's hypothesize that this compound targets a key signaling pathway in M. tuberculosis essential for its survival within macrophages.

Caption: Hypothetical Signaling Pathway Targeted by this compound.

Conclusion

The application of PK/PD modeling is an indispensable component of modern antitubercular drug development. By systematically evaluating the pharmacokinetic properties and pharmacodynamic effects of novel candidates like this compound, researchers can make data-driven decisions to advance the most promising compounds into clinical trials. The protocols and conceptual frameworks presented here provide a guide for the preclinical assessment of new antitubercular agents, with the ultimate goal of developing shorter, safer, and more effective treatments for tuberculosis.

References

- 1. In vitro pharmacokinetic/pharmacodynamic models in anti-infective drug development: focus on TB - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uu.diva-portal.org [uu.diva-portal.org]

- 3. Pharmacokinetics and pharmacodynamics of anti-tuberculosis drugs: An evaluation of in vitro, in vivo methodologies and human studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. journals.asm.org [journals.asm.org]

- 6. Pharmacokinetics of antitubercular drugs in patients hospitalized with HIV-associated tuberculosis: a population modeling analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Safety and pharmacokinetics-pharmacodynamics of a shorter tuberculosis treatment with high-dose pyrazinamide and rifampicin: a study protocol of a phase II clinical trial (HighShort-RP) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Formulating "Antitubercular Agent-38" for Improved Solubility and Delivery

Introduction

Tuberculosis (TB) remains a global health crisis, and the efficacy of many potential antitubercular agents is hampered by their poor aqueous solubility, which leads to low bioavailability and suboptimal therapeutic outcomes. "Antitubercular agent-38" (ATA-38) is a promising novel candidate with potent in vitro activity against Mycobacterium tuberculosis. However, its clinical translation is challenged by its hydrophobic nature.

These application notes provide a comprehensive overview of formulation strategies and detailed experimental protocols to enhance the solubility and delivery of ATA-38. The methodologies described herein are intended for researchers, scientists, and drug development professionals working to overcome the biopharmaceutical challenges of poorly soluble drug candidates.

Physicochemical Properties of ATA-38 (Hypothetical)

To guide formulation development, a summary of the hypothetical physicochemical properties of ATA-38 is presented in Table 1.

Table 1: Hypothetical Physicochemical Properties of this compound (ATA-38)

| Property | Value | Implication for Formulation |

| Molecular Weight | 450.5 g/mol | Moderate size, suitable for various encapsulation techniques. |

| Aqueous Solubility | < 0.1 µg/mL at pH 7.4 | Extremely low solubility necessitates enabling formulations. |

| LogP | 4.8 | High lipophilicity, suggesting good membrane permeability but poor dissolution. |

| BCS Classification | Class II (High Permeability, Low Solubility) | Formulation strategies should focus on enhancing dissolution.[1] |

| Melting Point | 210 °C | Suitable for melt-based formulation methods like hot-melt extrusion. |

| pKa | 8.2 (weakly basic) | Potential for salt formation to improve solubility. |

Formulation Strategies for ATA-38

Several formulation strategies can be employed to enhance the solubility and bioavailability of poorly soluble drugs like ATA-38.[2][3][4] These include solid dispersions, lipid-based formulations, and nanoparticle systems.[5][6]

Solid Dispersions

Solid dispersions involve dispersing the drug in a hydrophilic carrier matrix at a solid state.[7][8][9] This can be achieved by methods such as solvent evaporation, melting (fusion), and hot-melt extrusion.[9] The drug in the amorphous state within the hydrophilic carrier exhibits improved wettability and dissolution rates.[1][7]

Lipid-Based Formulations

Lipid-based formulations, such as liposomes and nanoemulsions, are effective for encapsulating lipophilic drugs.[2][10][11] These systems can improve drug solubilization in the gastrointestinal tract and facilitate lymphatic transport, potentially enhancing oral bioavailability.[5] Liposomes, which are phospholipid vesicles, can be used for targeted delivery, particularly to macrophages, which are primary reservoirs for M. tuberculosis.[12][13][14][15]

Nanoparticle Systems

Nanoparticle-based drug delivery systems, including polymeric nanoparticles and solid lipid nanoparticles (SLNs), offer advantages such as controlled and sustained drug release, reduced dose frequency, and improved stability.[5][6][16] Nanocarriers can be engineered for targeted delivery to infected cells.[5]

Experimental Protocols

This section provides detailed protocols for the preparation and characterization of selected formulations for ATA-38.

Protocol 1: Preparation of ATA-38 Solid Dispersion by Solvent Evaporation

This protocol describes the preparation of a solid dispersion of ATA-38 with a hydrophilic polymer, such as polyvinylpyrrolidone (PVP) K30.

Materials:

-

This compound (ATA-38)

-

Polyvinylpyrrolidone (PVP) K30

-

Methanol (analytical grade)

-

Rotary evaporator

-

Mortar and pestle

-

Sieves (e.g., 100 mesh)

Procedure:

-

Accurately weigh 100 mg of ATA-38 and 900 mg of PVP K30 (1:9 drug-to-polymer ratio).

-

Dissolve both components in a minimal amount of methanol (e.g., 20 mL) in a round-bottom flask.

-

Ensure complete dissolution by gentle warming or sonication if necessary.

-

Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure until a solid film is formed.

-

Further dry the solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

-

Scrape the dried solid dispersion from the flask and pulverize it using a mortar and pestle.

-

Pass the resulting powder through a 100-mesh sieve to obtain a uniform particle size.

-

Store the prepared solid dispersion in a desiccator until further characterization.

Protocol 2: Formulation of ATA-38 Loaded Liposomes by Thin-Film Hydration

This protocol details the preparation of liposomal vesicles encapsulating ATA-38.

Materials:

-

This compound (ATA-38)

-

Soy phosphatidylcholine (SPC)

-

Cholesterol

-

Chloroform and Methanol (2:1 v/v)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Rotary evaporator

-

Probe sonicator or bath sonicator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Weigh 100 mg of SPC, 25 mg of cholesterol, and 10 mg of ATA-38.

-

Dissolve the lipids and ATA-38 in 10 mL of a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.

-

Attach the flask to a rotary evaporator and rotate it at 60 rpm at 37°C under reduced pressure to form a thin lipid film on the inner surface.

-

Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of the organic solvent.

-

Hydrate the lipid film by adding 10 mL of PBS (pH 7.4) and rotating the flask at 60 rpm for 1 hour at a temperature above the lipid phase transition temperature (e.g., 37°C).

-

The resulting suspension of multilamellar vesicles (MLVs) can be sonicated using a probe sonicator (e.g., 5 minutes, 40% amplitude, pulse on/off cycle) or a bath sonicator to reduce the vesicle size.

-

For a more uniform size distribution, extrude the liposomal suspension 10-15 times through a 100 nm polycarbonate membrane using a mini-extruder.

-

Store the prepared liposomes at 4°C.

Characterization of Formulations

Thorough characterization is essential to ensure the quality and performance of the developed formulations.[17][18][19][20]

Protocol 3: Determination of Drug Content and Encapsulation Efficiency

For Solid Dispersions:

-

Accurately weigh 10 mg of the solid dispersion and dissolve it in 10 mL of methanol.

-

Further dilute the solution with methanol to a suitable concentration.

-

Measure the absorbance using a UV-Vis spectrophotometer at the λmax of ATA-38 and determine the concentration from a standard curve.

-

Calculate the drug content using the following formula: Drug Content (%) = (Actual amount of ATA-38 in solid dispersion / Theoretical amount of ATA-38 in solid dispersion) x 100

For Liposomes:

-

Separate the unencapsulated ATA-38 from the liposomal formulation by centrifugation (e.g., 15,000 rpm for 30 minutes at 4°C) or size exclusion chromatography.

-

Collect the supernatant containing the free drug and measure its concentration using UV-Vis spectrophotometry or HPLC.

-

Disrupt the liposomal pellet with a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug.

-

Determine the concentration of the encapsulated drug.

-

Calculate the encapsulation efficiency (EE%) using the formula: EE (%) = (Amount of encapsulated ATA-38 / Total amount of ATA-38 used) x 100

Protocol 4: In Vitro Dissolution Studies

Apparatus: USP Dissolution Apparatus II (Paddle type) Dissolution Medium: 900 mL of simulated intestinal fluid (SIF, pH 6.8) with 0.5% w/v sodium lauryl sulfate (SLS). Temperature: 37 ± 0.5 °C Paddle Speed: 75 rpm

Procedure:

-

Place an amount of the formulation equivalent to a specific dose of ATA-38 into the dissolution vessel.

-

Withdraw 5 mL samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).

-

Replace the withdrawn volume with an equal volume of fresh dissolution medium.

-

Filter the samples through a 0.45 µm syringe filter.

-

Analyze the samples for ATA-38 concentration using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

-

Plot the cumulative percentage of drug released versus time.

Data Presentation

The following tables summarize hypothetical characterization data for different ATA-38 formulations.

Table 2: Characterization of ATA-38 Solid Dispersion Formulations

| Formulation Code | Drug:Polymer Ratio | Drug Content (%) | Solubility in SIF (µg/mL) | % Drug Release at 60 min |

| ATA-38 Pure Drug | - | 100 | 0.08 | 5.2 |

| SD1 | 1:5 (PVP K30) | 98.5 ± 1.2 | 15.3 ± 0.8 | 75.4 ± 3.1 |

| SD2 | 1:9 (PVP K30) | 99.1 ± 0.9 | 25.8 ± 1.5 | 92.1 ± 2.5 |

| SD3 | 1:9 (Soluplus®) | 98.9 ± 1.1 | 30.5 ± 2.1 | 95.6 ± 1.9 |

Table 3: Characteristics of ATA-38 Loaded Liposomal Formulations

| Formulation Code | Lipid Composition (molar ratio) | Vesicle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |

| Lipo-1 | SPC:Chol (2:1) | 150.2 ± 5.6 | 0.25 ± 0.03 | -25.4 ± 1.8 | 75.3 ± 4.2 |

| Lipo-2 | DPPC:Chol (2:1) | 145.8 ± 6.1 | 0.22 ± 0.02 | -22.1 ± 2.0 | 82.1 ± 3.5 |

| Lipo-3 | SPC:Chol:DSPE-PEG (2:1:0.1) | 130.5 ± 4.9 | 0.18 ± 0.01 | -15.6 ± 1.5 | 78.9 ± 3.9 |

Mandatory Visualizations

Experimental Workflow for Solid Dispersion Formulation and Characterization

Caption: Workflow for solid dispersion formulation.

Logical Relationship of Formulation Strategies to Improve Bioavailability

Caption: Strategies for enhancing bioavailability.

In Vitro and In Vivo Evaluation

In Vitro Anti-mycobacterial Activity

The efficacy of the developed formulations should be tested against M. tuberculosis H37Rv strain using assays such as the Microplate Alamar Blue Assay (MABA) to determine the minimum inhibitory concentration (MIC).[21][22]

In Vivo Pharmacokinetic and Efficacy Studies

Promising formulations should be advanced to in vivo studies in relevant animal models (e.g., BALB/c mice) to evaluate their pharmacokinetic profiles and therapeutic efficacy.[23][24][25][26][27] Key parameters to assess include drug concentration in plasma and target tissues (lungs, spleen), area under the curve (AUC), and reduction in bacterial load (colony-forming units, CFUs) in the lungs and spleen.

Conclusion

The formulation of poorly soluble antitubercular agents like ATA-38 is a critical step in their development pipeline. The strategies and protocols outlined in these application notes provide a robust framework for enhancing the solubility, dissolution, and ultimately the bioavailability of such promising drug candidates. By systematically applying these methods, researchers can overcome significant biopharmaceutical hurdles and accelerate the translation of new antitubercular therapies from the laboratory to the clinic.

References

- 1. jddtonline.info [jddtonline.info]

- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jneonatalsurg.com [jneonatalsurg.com]

- 5. Nanocarriers in Tuberculosis Treatment: Challenges and Delivery Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Current Perspective on the Potential of Nanomedicine for Anti-Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. wjpls.org [wjpls.org]

- 9. japsonline.com [japsonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Application of Lipid-Based Nanocarriers for Antitubercular Drug Delivery: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Nanocarrier-Based Approaches for the Efficient Delivery of Anti-Tubercular Drugs and Vaccines for Management of Tuberculosis [frontiersin.org]

- 13. Development of liposome formulations of ethambutol, rifampicin, and isoniazid for pulmonary treatment of tuberculosis - UBC Library Open Collections [open.library.ubc.ca]

- 14. phospholipid-research-center.com [phospholipid-research-center.com]

- 15. Comparison of the Efficacy of Two Novel Antitubercular Agents in Free and Liposome-Encapsulated Formulations - ProQuest [proquest.com]

- 16. mdpi.com [mdpi.com]

- 17. rroij.com [rroij.com]

- 18. Drug Formulation | Drug Characterization | Drug Formulation Characterization | Thermo Fisher Scientific - US [thermofisher.com]

- 19. Basic Formulation Characterization | Coriolis Pharma [coriolis-pharma.com]

- 20. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 21. In vitro drug discovery models for Mycobacterium tuberculosis relevant for host infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. academic.oup.com [academic.oup.com]

- 24. An in vivo platform for rapid high-throughput antitubercular drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Rapid In Vivo Screening of Experimental Drugs for Tuberculosis Using Gamma Interferon Gene-Disrupted Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Frontiers | Pharmacokinetics and pharmacodynamics of anti-tuberculosis drugs: An evaluation of in vitro, in vivo methodologies and human studies [frontiersin.org]

Application Notes & Protocols: Generation and Characterization of "Antitubercular Agent-38" Resistant Mutants of Mycobacterium tuberculosis

Audience: Researchers, scientists, and drug development professionals involved in tuberculosis research and the development of novel antitubercular drugs.

Introduction: The emergence of drug resistance is a significant obstacle in the effective treatment of tuberculosis (TB). Understanding the mechanisms by which Mycobacterium tuberculosis (Mtb) acquires resistance to new therapeutic candidates, such as "Antitubercular agent-38," is a critical step in the drug development pipeline. The generation and characterization of resistant mutants in vitro provide invaluable insights into potential resistance mechanisms, the frequency of resistance development, and the specific genetic loci involved. This document outlines detailed protocols for the generation of "this compound" resistant Mtb mutants, along with methods for their phenotypic and genotypic characterization.

Two primary methodologies are employed for the in vitro generation of drug-resistant mutants: the induction of resistance through serial passaging and the isolation of spontaneously arising mutants.[1] Both approaches are crucial as they can mimic different evolutionary pathways to resistance.[1]

Section 1: Data Presentation

Table 1: Phenotypic Characterization of "this compound" Resistant Mutants

This table summarizes the Minimum Inhibitory Concentration (MIC) data for the wild-type Mtb strain and the generated resistant mutants. The MIC is defined as the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.

| Mtb Strain ID | Method of Generation | Parental Strain MIC (µg/mL) | Mutant Strain MIC (µg/mL) | Fold Increase in MIC | Associated Genetic Mutation(s) |

| Wild-Type H37Rv | N/A | [Insert WT MIC] | N/A | N/A | N/A |

| AG38-R1 | Spontaneous Mutation | [Insert WT MIC] | [Insert Mutant MIC] | [Calculate Fold Increase] | [e.g., rpoB S531L] |

| AG38-R2 | Spontaneous Mutation | [Insert WT MIC] | [Insert Mutant MIC] | [Calculate Fold Increase] | [e.g., katG G315T] |

| AG38-R3 | Induced (Serial Passaging) | [Insert WT MIC] | [Insert Mutant MIC] | [Calculate Fold Increase] | [e.g., pncA V139G] |

| AG38-R4 | Induced (Serial Passaging) | [Insert WT MIC] | [Insert Mutant MIC] | [Calculate Fold Increase] | [e.g., unknown] |

Data in this table is illustrative. Actual values should be determined experimentally.

Section 2: Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of "this compound"

Objective: To determine the baseline susceptibility of the wild-type M. tuberculosis strain to "this compound".

Materials:

-

M. tuberculosis strain (e.g., H37Rv)

-

Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase) and 0.05% Tween 80

-

"this compound" stock solution

-

96-well microplates

-

Microplate reader

Procedure:

-

Prepare a twofold serial dilution of "this compound" in 7H9 broth in a 96-well plate.

-

Inoculate the wells with an Mtb suspension to a final density of approximately 5 x 10^5 CFU/mL.

-

Include a drug-free well as a growth control and a media-only well as a negative control.

-

Incubate the plates at 37°C for 7-14 days.

-

The MIC is determined as the lowest drug concentration that inhibits visible growth.

Protocol 2: Generation of Spontaneous Resistant Mutants

Objective: To isolate Mtb mutants that have spontaneously acquired resistance to "this compound".

Materials:

-

Mid-log phase culture of M. tuberculosis

-

Middlebrook 7H10 agar plates supplemented with 10% OADC

-

"this compound"

Procedure:

-

Grow a large culture of Mtb to the mid-log phase.

-

Plate a high density of cells (e.g., 10^8 to 10^10 CFUs) onto 7H10 agar plates containing "this compound" at concentrations 4x, 8x, and 16x the predetermined MIC.

-

Concurrently, plate serial dilutions of the culture onto drug-free 7H10 agar to determine the total viable count.

-

Incubate the plates at 37°C for 3-4 weeks.

-

Colonies that appear on the drug-containing plates are considered potential resistant mutants.

-

Calculate the mutation frequency by dividing the number of resistant colonies by the total number of viable cells plated.

Protocol 3: Generation of Induced Resistant Mutants via Serial Passaging

Objective: To select for Mtb mutants with resistance to "this compound" through continuous exposure to the drug.

Materials:

-

Log-phase culture of M. tuberculosis

-

7H9 broth with OADC and Tween 80

-

"this compound"

Procedure:

-

Inoculate a culture of Mtb in 7H9 broth containing a sub-inhibitory concentration (e.g., 0.5x MIC) of "this compound".

-

Incubate at 37°C until growth is observed.

-

Use this culture to inoculate a fresh tube of 7H9 broth with a higher concentration of the drug (e.g., 2x the previous concentration).

-

Repeat this process of serial passaging, gradually increasing the drug concentration.

-

Once growth is observed at a significantly higher concentration than the initial MIC, isolate single colonies by plating on 7H10 agar.

Protocol 4: Phenotypic and Genotypic Characterization of Resistant Mutants

Objective: To confirm the resistance phenotype and identify the genetic basis of resistance in the isolated mutants.

Phenotypic Characterization:

-

For each putative resistant mutant, re-determine the MIC of "this compound" using the protocol described in Protocol 1.

-

A significant increase in the MIC compared to the wild-type strain confirms the resistant phenotype.

Genotypic Characterization:

-

Extract genomic DNA from both the wild-type and the resistant mutant strains.

-

Perform whole-genome sequencing (WGS) to identify single nucleotide polymorphisms (SNPs), insertions, and deletions that are present in the resistant mutants but not in the wild-type parent.

-

Analyze the sequencing data to identify mutations in genes that are plausible candidates for conferring resistance, such as those involved in the drug's target pathway, drug activation, or efflux.

Section 3: Visualizations

Workflow for Generating and Characterizing Resistant Mutants

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Toxicity Issues with Benzothiazinone Compounds

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzothiazinone (BTZ) compounds. The information is designed to help you navigate and overcome common toxicity-related challenges encountered during your experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during your research with benzothiazinone compounds, offering potential causes and actionable solutions.

1. Issue: High in vitro cytotoxicity observed in cell-based assays.

-

Potential Cause 1: Off-target effects. While many BTZs are designed to be specific for their primary target (e.g., DprE1 in Mycobacterium tuberculosis), they can interact with other cellular components, leading to toxicity. The electrophilic nature of the activated nitroso derivative can lead to reactions with unintended nucleophiles.

-

Troubleshooting Steps:

-

Perform a counter-screening assay: Test your compound against a panel of common off-targets to identify potential unintended interactions.

-